Octahydrocyclopenta[c]pyrrole-1-carboxamide
CAS No.: 1594674-13-1
Cat. No.: VC2588776
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1594674-13-1 |
---|---|
Molecular Formula | C8H14N2O |
Molecular Weight | 154.21 g/mol |
IUPAC Name | 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-3-carboxamide |
Standard InChI | InChI=1S/C8H14N2O/c9-8(11)7-6-3-1-2-5(6)4-10-7/h5-7,10H,1-4H2,(H2,9,11) |
Standard InChI Key | KAIODGZZEANQLB-UHFFFAOYSA-N |
SMILES | C1CC2CNC(C2C1)C(=O)N |
Canonical SMILES | C1CC2CNC(C2C1)C(=O)N |
Introduction
Structural Characteristics and Chemical Properties
Octahydrocyclopenta[c]pyrrole-1-carboxamide belongs to the broader class of octahydrocyclopenta[c]pyrrole derivatives, characterized by a bicyclic structure containing fused cyclopentane and pyrrole rings. The compound features a fully saturated ring system, as indicated by the "octahydro" prefix, with a carboxamide (-CONH₂) functional group at position 1. This structural arrangement creates a rigid molecular scaffold with distinct stereochemical properties that influence its biological activity and chemical reactivity .
The core structure relates to compounds used as intermediates in pharmaceutical synthesis, particularly in the preparation of antivirals like VX950 (telaprevir) . Unlike its carboxylic acid counterparts, the carboxamide functionality introduces different hydrogen bonding capabilities and solubility properties, making it potentially valuable for specific pharmaceutical applications.
Physical and Chemical Properties
Property | Description |
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Molecular Formula | C₉H₁₄N₂O (estimated) |
Molecular Weight | Approximately 166-168 g/mol |
Physical State | Likely crystalline solid at room temperature |
Solubility | Moderate water solubility; good solubility in polar organic solvents |
Hydrogen Bonding | Both donor and acceptor capabilities through the carboxamide group |
Stereochemistry | Multiple stereogenic centers creating potential for different isomers |
The compound's structural arrangement allows for specific stereochemical configurations that may impact its biological activity. Similar to related compounds like (1S,3aR,6aS)-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-1-carboxylic acid, stereochemistry at positions 1, 3a, and 6a is particularly significant.
Synthesis Methodologies
Retrosynthetic Analysis
Synthesis of Octahydrocyclopenta[c]pyrrole-1-carboxamide can be approached through modification of established routes for related carboxylic acid derivatives. The key synthetic challenge involves establishing the correct stereochemistry while introducing the carboxamide functionality.
Synthetic Route from Protected Pyrrole Derivatives
A potential synthetic pathway can be derived from methods described for related compounds :
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Begin with N-protected octahydrocyclopenta[c]pyrrole (typically using tert-butyloxycarbonyl protection)
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Perform stereoselective lithiation at the 1-position using lithium alkylide reagents (such as s-butyl lithium)
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Introduce carboxylation through reaction with suitable reagents
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Convert the resulting carboxylic acid derivative to the carboxamide
The patent literature suggests that high stereoselectivity can be achieved through the use of chiral organic ligands such as (+)-Tocosamine or (+)-3-methyl-ten dihydro-1,5-methylene-pyridine-[1,2-a] diazocine during the lithiation step .
Reaction Conditions and Optimization
Reaction Step | Key Conditions | Critical Parameters |
---|---|---|
N-Protection | THF or MTBE, 0-25°C | Protection group selection |
Lithiation | -50°C to -78°C, 2-3 hours | Temperature control, ligand selection |
Carboxylation | CO₂ or electrophilic reagent | Reagent purity, reaction time |
Amidation | Coupling reagents or activation | Avoiding racemization |
The critical factor in achieving high-quality synthesis is maintaining precise temperature control during the lithiation step, as this significantly impacts stereoselectivity. The choice of solvent also plays an important role, with methyl tert-butyl ether often preferred for its combination of solubilizing properties and reaction compatibility .
Applications in Pharmaceutical Research
Medicinal Chemistry Applications
Octahydrocyclopenta[c]pyrrole-1-carboxamide holds significant potential as a pharmaceutical intermediate and research tool. The core structure appears in compounds being investigated for:
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Treatment of viral infections, particularly hepatitis C
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Pain management applications
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Potential neuroprotective properties
As an intermediate in drug synthesis, the compound provides a valuable scaffold for further derivatization, allowing medicinal chemists to explore structure-activity relationships through systematic modification.
Research Tool Applications
Beyond its potential therapeutic applications, the compound may serve as:
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A structural probe for investigating protein-ligand interactions
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A chiral building block for asymmetric synthesis
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A model compound for studying stereochemical effects on biological activity
Comparison with Related Compounds
Structural Comparisons
Compound | Key Structural Differences | Impact on Properties |
---|---|---|
Octahydrocyclopenta[c]pyrrole-1-carboxamide | Carboxamide at position 1 | Enhanced H-bonding, different solubility profile |
Octahydrocyclopenta[c]pyrrole-1-carboxylic acid | Carboxylic acid at position 1 | Greater acidity, potential for salt formation |
N-Boc Octahydrocyclopenta[c]pyrrole derivatives | Protection at nitrogen | Modified reactivity, enhanced lipophilicity |
The carboxamide functionality in Octahydrocyclopenta[c]pyrrole-1-carboxamide creates distinctive properties compared to its carboxylic acid counterparts. While the acid can participate in ionic interactions and salt formation, the amide provides more neutral hydrogen bonding capabilities that may be advantageous for certain biological targets .
Functional Implications
The replacement of the carboxylic acid with a carboxamide group likely impacts:
Future Research Directions
Synthetic Optimization
Future research might focus on developing more efficient synthetic routes to Octahydrocyclopenta[c]pyrrole-1-carboxamide, particularly approaches that:
Biological Evaluation
Comprehensive biological screening would be valuable to:
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Determine specific therapeutic targets and mechanisms of action
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Evaluate pharmacokinetic and pharmacodynamic properties
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Assess safety and toxicity profiles
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Identify potential therapeutic applications
Structural Modifications
Systematic exploration of structural analogs could lead to compounds with enhanced properties through:
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Modification of the carboxamide group (e.g., substituted amides)
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Introduction of substituents on the cyclopentane or pyrrole rings
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Exploration of alternative stereochemical configurations
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Investigation of prodrug approaches
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